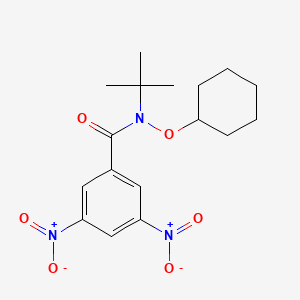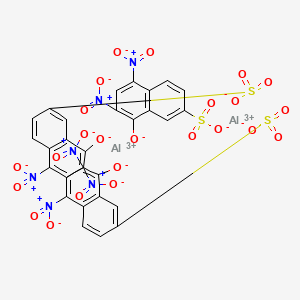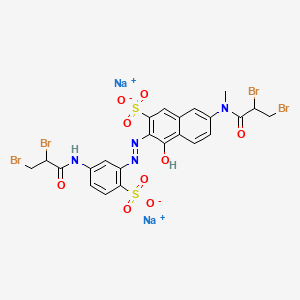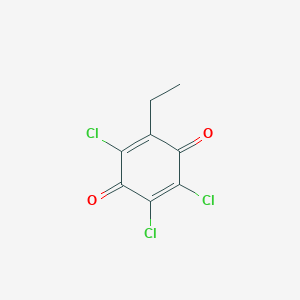![molecular formula C13H16O5 B14473257 Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester CAS No. 72668-64-5](/img/structure/B14473257.png)
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester is an organic compound with the molecular formula C13H16O5. This compound is characterized by the presence of a dioxolane ring attached to a phenoxy group, which is further esterified with acetic acid. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and phenoxy group play crucial roles in binding to these targets, leading to various biochemical effects. The ester group can undergo hydrolysis to release acetic acid, which may further participate in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar in structure but with a methyl group instead of a phenoxy group.
2-(1,3-dioxolan-2-yl)acetic acid: Lacks the phenoxy group and is more commonly used in different chemical reactions.
1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester: Contains additional methyl groups, altering its chemical properties.
Uniqueness
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester is unique due to the presence of both the dioxolane ring and the phenoxy group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
72668-64-5 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
ethyl 2-[4-(1,3-dioxolan-2-yl)phenoxy]acetate |
InChI |
InChI=1S/C13H16O5/c1-2-15-12(14)9-18-11-5-3-10(4-6-11)13-16-7-8-17-13/h3-6,13H,2,7-9H2,1H3 |
Clave InChI |
BJCWCIDVTXVZLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=C(C=C1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


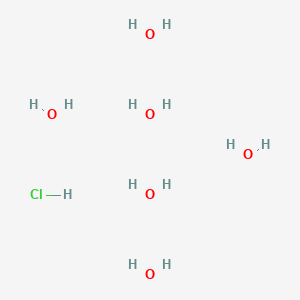

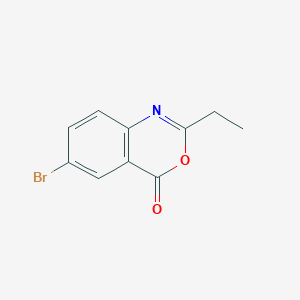

![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
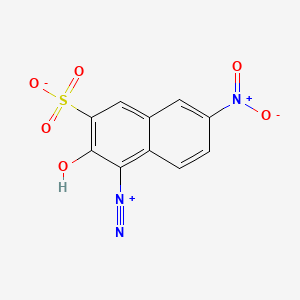
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)

